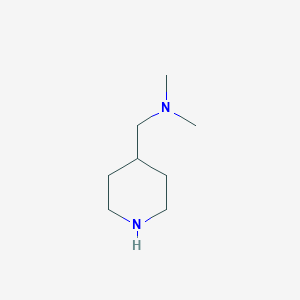

N,N-Dimethyl-1-piperidin-4-ylmethanamine

Description

The exact mass of the compound N,N-Dimethyl-1-(piperidin-4-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDHDJAIYSTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456471 | |

| Record name | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138022-00-1 | |

| Record name | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylaminomethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine (CAS No. 138022-00-1). The information is compiled from various chemical databases and supplier specifications. This document is intended to serve as a foundational resource for researchers utilizing this compound as a heterocyclic building block in pharmaceutical and chemical research, particularly in the synthesis of novel bioactive molecules.

Core Physicochemical Data

The quantitative physicochemical data for this compound is summarized in the table below. It is important to note that a significant portion of the available data is computationally predicted and awaits experimental verification.

| Property | Value | Data Type |

| Molecular Formula | C₈H₁₈N₂ | --- |

| Molecular Weight | 142.24 g/mol | Calculated |

| Boiling Point | 178.8 ± 8.0 °C | Predicted |

| Density | 0.868 ± 0.06 g/cm³ | Predicted |

| pKa | 10.10 ± 0.10 | Predicted |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound like this compound, the boiling point would typically be determined at reduced pressure to prevent decomposition.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source. The system must be airtight.

-

Sample Preparation: A sample of the purified compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is gradually evacuated to the desired pressure, which is monitored by a manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature at which the liquid boils and the condensate drips into the receiving flask at a steady rate is recorded as the boiling point at that specific pressure.

-

Correction to Atmospheric Pressure: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, though this is less accurate for complex molecules.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if solubility is an issue.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

-

Titration: The acid titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of inflection) is identified. The pKa is the pH at which half of the base has been neutralized (i.e., at the half-equivalence point).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of pKa using potentiometric titration, a key property for understanding the behavior of this compound in biological and chemical systems.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a valuable building block in medicinal chemistry. While experimentally determined physicochemical data is limited, computational predictions provide a useful starting point for research and development. The standardized experimental protocols outlined in this guide can be employed to obtain verified data, which is crucial for applications in drug design, formulation, and quality control. The provided workflow for pKa determination exemplifies the rigorous analytical procedures required to characterize such novel compounds.

Elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine, a heterocyclic building block with applications in pharmaceutical research and drug development, particularly in the synthesis of Central Nervous System (CNS) targeted agents. This document outlines the key physicochemical properties, a detailed synthetic protocol, and the spectroscopic data essential for its characterization. The guide adheres to stringent data presentation and visualization standards, including structured data tables and detailed experimental and logical workflows rendered in Graphviz DOT language.

Chemical Identity and Physical Properties

This compound is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 4-position with a dimethylaminomethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 138022-00-1 | Commercial Suppliers |

| Molecular Formula | C₈H₁₈N₂ | Calculated |

| Molecular Weight | 142.24 g/mol | Calculated |

| Boiling Point (Predicted) | 178.8 ± 8.0 °C | Commercial Suppliers |

| Density (Predicted) | 0.868 ± 0.06 g/cm³ | Commercial Suppliers |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-piperidone. The following protocol is adapted from established methods for analogous N-substituted piperidin-4-ylmethanamines.

Overall Synthetic Workflow

The synthesis involves three primary stages:

-

Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

-

Reductive Amination: The protected piperidone undergoes reductive amination with dimethylamine to introduce the dimethylaminomethyl group.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Experimental Procedure

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base, for example, triethylamine (2.5 eq), at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

-

Dissolve N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

-

Stir the mixture for 1-2 hours at room temperature to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as DCM or dioxane.

-

Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4 M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the final product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate to yield this compound.

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine NH | 1.0 - 2.0 | br s | 1H |

| Piperidine H2, H6 (axial & equatorial) | 2.4 - 2.6 and 2.9 - 3.1 | m | 4H |

| Piperidine H3, H5 (axial & equatorial) | 1.1 - 1.3 and 1.6 - 1.8 | m | 4H |

| Piperidine H4 | 1.4 - 1.6 | m | 1H |

| -CH₂-N(CH₃)₂ | 2.1 - 2.3 | d | 2H |

| -N(CH₃)₂ | 2.2 | s | 6H |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| Piperidine C2, C6 | ~45 |

| Piperidine C3, C5 | ~30 |

| Piperidine C4 | ~35 |

| -CH₂-N(CH₃)₂ | ~65 |

| -N(CH₃)₂ | ~45 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

| Technique | Expected [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI-MS) | 143.15 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 5: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Role in CNS Drug Discovery

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, particularly for agents targeting the central nervous system.[1] The piperidine ring is a versatile structural motif that can be modified to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration.[2]

Conceptual Signaling Pathway Involvement

While a specific signaling pathway for this compound is not defined, its utility as a building block suggests its incorporation into molecules that modulate various CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While a valuable building block in medicinal chemistry, detailed experimental data for this specific compound is not widely published. This guide provides a comprehensive framework based on established chemical principles and data from closely related analogues to aid researchers in its synthesis and characterization. Further experimental validation of the predicted spectroscopic data is recommended for rigorous structural confirmation.

References

An In-depth Technical Guide on N,N-Dimethyl-1-piperidin-4-ylmethanamine

CAS Number: 138022-00-1

Disclaimer: Publicly accessible, comprehensive experimental data, including spectroscopic analyses and detailed biological activity for N,N-Dimethyl-1-piperidin-4-ylmethanamine (CAS 138022-00-1), is limited. This guide presents available data for the specified compound and leverages information from structurally similar piperidine derivatives to provide a representative technical framework for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described are based on these analogues and should be adapted and verified for the specific compound of interest.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key structural feature in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). Its prevalence is due to its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for presenting pharmacophoric elements to a variety of biological targets. This compound and its analogues are of significant interest as intermediates in the synthesis of pharmaceuticals, especially in the development of analgesics and agents targeting the CNS. Due to its amine functionality and heterocyclic backbone, it serves as a valuable building block in medicinal chemistry for designing drug candidates with potentially enhanced binding affinity and selectivity for neurological receptors.

It is important to note that the nomenclature surrounding substituted piperidinemethanamines can be ambiguous. The name "this compound" can be interpreted in several ways depending on the location of the methyl groups. This guide focuses on the structure corresponding to CAS number 138022-00-1.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138022-00-1 | |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| Boiling Point (Predicted) | 178.8 ± 8.0 °C | |

| Density (Predicted) | 0.868 ± 0.06 g/cm³ | |

| Storage Temperature | Room temperature, dry, light-proof, inert atmosphere |

Synthesis Protocols

Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination

This procedure involves the reaction of a piperidone derivative with dimethylamine followed by reduction.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Experimental Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 4 days.

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O (30 mL) and adjust the pH to 10 by adding a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to yield the product.

A proposed synthetic workflow for this compound could involve the reductive amination of 1-Boc-piperidine-4-carbaldehyde with dimethylamine, followed by the deprotection of the Boc group.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Comprehensive spectroscopic data (NMR, IR, MS) for this compound is not publicly available. However, to provide a representative example for this class of compounds, the spectroscopic data for a structurally related analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is presented below.

Table 1: ¹H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.52 – 3.39 | m | 4H | H-2, H-6 (axial and equatorial) |

| 3.33 | t | 2H | -CH₂OH |

Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 155.09 | C=O (Boc) |

| 80.10 | -C(CH₃)₃ |

| 62.1 | -CH₂OH |

| 45.45 | C-2, C-6 |

| 36.08 | C-4 |

| 29.23 | C-3, C-5 |

| 28.50 | -C(CH₃)₃ |

Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| m/z | Ion | Ionization Mode |

| 216.2 | [M+H]⁺ | Electrospray Ionization (ESI) |

Experimental Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Caption: General workflow for synthesis and spectroscopic analysis.

Potential Biological Activity and Signaling Pathways

Direct pharmacological data for this compound is not available in the public domain. However, the piperidine scaffold is a privileged structure in CNS drug discovery. By examining structurally related compounds, we can infer potential biological activities.

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, which are often mediated by opioid receptors. Some derivatives have shown potential as µ-opioid receptor (MOR) agonists. Additionally, the N-methylpiperidine scaffold is found in compounds targeting the 5-hydroxytryptamine (5-HT)₂A receptor, which is implicated in neuropsychiatric disorders. For instance, ACP-103, a potent 5-HT₂A receptor inverse agonist, contains a substituted N-methylpiperidin-4-yl moiety.

Based on these relationships, this compound could potentially modulate signaling pathways associated with these receptors.

Potential µ-Opioid Receptor Signaling:

Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Caption: Potential µ-opioid receptor signaling pathway.

Potential 5-HT₂A Receptor Inverse Agonist Signaling:

The 5-HT₂A receptor is a Gq/11-coupled GPCR. Inverse agonists would suppress its basal signaling activity, which involves the activation of phospholipase C (PLC).

Caption: Potential 5-HT₂A inverse agonist signaling pathway.

Conclusion

This compound is a chemical building block with potential applications in pharmaceutical research and development, particularly for CNS-active agents. While direct experimental data is sparse, analysis of structurally related compounds provides a valuable framework for its synthesis, characterization, and potential pharmacological investigation. Researchers are encouraged to use the information in this guide as a starting point for their own studies, with the understanding that all protocols and hypotheses should be experimentally validated for the specific compound with CAS number 138022-00-1.

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of N,N-Dimethyl-1-piperidin-4-ylmethanamine, a key building block in pharmaceutical research and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a disubstituted piperidine derivative. Its molecular structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| CAS Number | 138022-00-1 | [1] |

| Predicted Boiling Point | 178.8 ± 8.0 °C | [1] |

| Predicted Density | 0.868 ± 0.06 g/cm³ | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the reductive amination of a suitable piperidine precursor. The following protocol details a representative synthesis.

Synthesis of this compound via Reductive Amination

This procedure involves the reaction of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine followed by deprotection.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Methylene Chloride (Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.[3]

-

Stir the reaction mixture for 4 days.[3]

-

Add concentrated HCl (10 mL) and concentrate the reaction mixture in vacuo.[3]

-

Dissolve the resulting residue in water (30 mL) and adjust the pH to >10 using a 2M NaOH solution.[3]

-

Extract the aqueous solution with methylene chloride (3 x 20 mL).[3]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.[3]

Analytical Characterization:

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying the desired product and any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final compound. Samples are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[4]

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-Dimethyl-1-piperidin-4-ylmethanamine, a key building block in medicinal chemistry.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 138022-00-1[1]

-

Synonyms:

-

4-[(Dimethylamino)methyl]piperidine

-

dimethyl[(piperidin-4-yl)methyl]amine

-

(4-Piperidinylmethyl)dimethylamine

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point (Predicted) | 178.8 ± 8.0 °C | [1] |

| Density (Predicted) | 0.868 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.53 ± 0.10 |

Synthesis

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of more complex molecules targeting the central nervous system.[1] The piperidine moiety is a common feature in many centrally active pharmaceuticals.[2] A common and efficient method for its synthesis is through the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with dimethylamine.[3]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from N-Boc-piperidine-4-carboxaldehyde and dimethylamine, followed by deprotection.

Step 1: Reductive Amination

-

To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or methanol, add a solution of dimethylamine (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

Step 2: Boc Deprotection

-

Dissolve the crude N-Boc-N,N-Dimethyl-1-piperidin-4-ylmethanamine (1.0 equivalent) in dichloromethane (DCM).

-

To this solution, add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or diethyl ether.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford this compound as the free base.

Biological Significance and Signaling Pathways

The this compound scaffold is a privileged structure in the development of ligands targeting the central nervous system.[4] Its derivatives have been explored for their activity at various G-protein coupled receptors (GPCRs), including serotonin receptors. For instance, this scaffold is a key component in the design of inverse agonists for the 5-HT2A receptor.[4]

The 5-HT2A receptor is a Gq-coupled GPCR.[4] Upon activation by its endogenous ligand, serotonin, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[4] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4] An inverse agonist would suppress this basal signaling activity.[4]

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates the general signaling pathway for a Gq-coupled receptor, a common target for compounds derived from the this compound scaffold.

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the synthesis of this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of N,N-Dimethyl-1-piperidin-4-ylmethanamine Analogues

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented

A Technical Guide to N,N-Dimethyl-1-piperidin-4-ylmethanamine and its Analogs as Heterocyclic Building Blocks

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-1-piperidin-4-ylmethanamine and its closely related analogs as versatile heterocyclic building blocks in medicinal chemistry. Due to ambiguities in nomenclature across chemical literature and databases, this document clarifies the structures of interest and presents a consolidated resource on their synthesis, properties, and applications, with a focus on drug discovery.

The piperidine ring is a foundational scaffold in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its derivatives are integral to the development of therapeutics for a wide range of conditions.[2][4] This guide details the chemical properties, synthetic protocols, and potential biological significance of this compound and its structural relatives to support ongoing research and development efforts.

Nomenclature and Physicochemical Properties

The nomenclature for N-alkylated piperidin-4-ylmethanamine derivatives can be ambiguous. This guide addresses the user-specified compound, this compound, alongside its more frequently cited and studied structural analogs to provide a clearer, more comprehensive reference.

Table 1: Comparative Physicochemical Properties of Piperidin-4-ylmethanamine Derivatives

| Property | This compound | N,N-Dimethylpiperidin-4-amine | (1-Methylpiperidin-4-yl)methanamine |

| Structure | (Image of this compound) | (Image of N,N-Dimethylpiperidin-4-amine) | (Image of (1-Methylpiperidin-4-yl)methanamine) |

| CAS Number | 138022-00-1[5] | 50533-97-6[6][7] | 7149-42-0[] |

| Molecular Formula | C₈H₁₈N₂[9] | C₇H₁₆N₂[6][7] | C₇H₁₆N₂[] |

| Molecular Weight | 142.24 g/mol [9] | 128.22 g/mol [6][7] | 128.22 g/mol [] |

| Boiling Point | 178.8±8.0 °C (Predicted)[9] | 187 °C[7] | 159.8 °C at 760 mmHg[] |

| Density | 0.868±0.06 g/cm³ (Predicted)[9] | 1.09 g/ml[7] | 0.901 g/cm³[] |

| pKa | Not Available | 10.10±0.10 (Predicted)[7] | Not Available |

| LogP | Not Available | 0.4 (Computed)[6] | 0.92510 (Predicted)[] |

Synthesis and Experimental Protocols

The synthesis of these piperidine building blocks is critical for their application in drug development. Reductive amination is a common and efficient strategy employed for their preparation.[10][11]

A prevalent method for synthesizing these compounds involves the reaction of a piperidone derivative with an appropriate amine, followed by reduction of the resulting imine.[10] The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often essential to prevent side reactions at the piperidine nitrogen.[10]

Caption: General synthetic workflow for piperidine derivatives.

Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination [7]

This protocol describes the synthesis starting from a Boc-protected piperidone.

-

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone (1 eq)

-

Dimethylamine hydrochloride (approx. 2 eq)

-

Sodium cyanoborohydride (approx. 0.9 eq)

-

Methanol

-

Concentrated HCl

-

2M NaOH solution

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Treat a solution of 1-(tert-Butoxycarbonyl)-4-piperidone in methanol with dimethylamine hydrochloride and sodium cyanoborohydride at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl and concentrate the reaction mixture in vacuo.

-

Dissolve the resulting residue in water and adjust the pH to 10 using 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, N,N-Dimethylpiperidin-4-amine.[7]

-

Protocol 2: Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine via Reduction [12]

This protocol details the synthesis by reduction of an amide.

-

Materials:

-

1-Methylisonipecotamide (1 eq)

-

Lithium aluminum hydride (LiAlH₄) (1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Aqueous Sodium Hydroxide

-

-

Procedure:

-

Prepare a slurry of LiAlH₄ in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.[12]

-

Separately, prepare a solution of 1-methylisonipecotamide in anhydrous THF.[12]

-

Add the 1-methylisonipecotamide solution portion-wise to the stirred LiAlH₄ slurry at 0°C.[12]

-

After the addition is complete, continue stirring the reaction mixture at 0°C until the reaction is complete.

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate aluminum salts.

-

Filter the mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[12]

-

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the CNS.[3][13] Its ability to be functionalized allows for the creation of molecules with tailored physicochemical properties that can effectively cross the blood-brain barrier and interact with various biological targets.[13]

N-Methyl-1-(piperidin-4-yl)methanamine and its analogs serve as key intermediates in the synthesis of compounds targeting a range of receptors and enzymes.[10] The structural motif provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[14] Derivatives have been investigated for their potential as ligands for opioid, serotonergic, and sigma receptors.[15]

Many CNS targets for piperidine-based drugs are G-protein coupled receptors (GPCRs), such as opioid receptors.[16] These receptors mediate their effects through complex intracellular signaling cascades.

Opioid Receptor Signaling (Gi/o-Coupled Pathway): Opioid receptors are typically coupled to inhibitory G-proteins (Gi/o).[5]

-

Activation: Binding of an agonist ligand induces a conformational change in the receptor.[17]

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.[18]

-

Subunit Dissociation: The G-protein dissociates into Gα(i/o)-GTP and Gβγ subunits.[17][18]

-

Downstream Effects:

-

The Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][19]

-

The Gβγ subunit can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCC).[17]

-

-

Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ subunit.[1]

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

Safety and Handling

Derivatives such as N,N-Dimethylpiperidin-4-amine are classified as hazardous chemicals. They can be corrosive and may cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: Opioid Receptors: Overview [jove.com]

- 6. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 19. Opioid receptor - Wikipedia [en.wikipedia.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products, alkaloids, and clinically approved pharmaceuticals underscores its significance in the design and development of novel therapeutics.[3][4][5] This guide offers a comprehensive exploration of the piperidine scaffold, detailing its structural properties, synthetic methodologies, diverse therapeutic applications, and the intricate structure-activity relationships (SAR) that govern its biological function.

Core Physicochemical and Structural Properties

The utility of the piperidine scaffold is rooted in its distinct physicochemical properties, which can be strategically modulated to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.[6][7]

-

Basicity: With a pKa of its conjugate acid around 11.2, piperidine is a strong base.[7] This allows it to form crucial salt bridges and hydrogen bonds with biological targets, often serving as a versatile anchor for pharmacophoric groups.[8]

-

Lipophilicity: The piperidine ring is inherently more lipophilic than its five-membered counterpart, pyrrolidine.[7] This property influences solubility, cell permeability, and metabolic stability, which can be fine-tuned through substitution.[8][9]

-

Conformational Rigidity: The scaffold predominantly adopts a stable chair conformation.[7] This relative rigidity can be advantageous for reducing the entropic penalty upon binding to a target, thereby enhancing binding affinity.[7] The orientation of substituents (axial vs. equatorial) profoundly impacts biological activity.

The interplay of these properties is critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The metabolic stability of the piperidine scaffold is generally robust, though it can be susceptible to oxidation at carbons adjacent to the nitrogen atom.[7] Strategic functionalization can mitigate these metabolic liabilities.[9]

Synthesis of Piperidine Scaffolds

The construction of substituted piperidines is a pivotal task in organic chemistry, with numerous methods developed to achieve high levels of regio- and stereoselectivity.[3][10]

Common Synthetic Strategies Include:

-

Hydrogenation of Pyridine Derivatives: This is one of the most direct methods, often employing catalysts like palladium, platinum, or rhodium.[3] Chemoselective hydrogenation allows for the reduction of the pyridine ring while preserving other functional groups.[3]

-

Intramolecular Cyclization: These reactions involve the formation of a new C-N or C-C bond from a linear precursor containing a nitrogen source.[3][10] Acid-mediated, radical-mediated, and transition-metal-catalyzed cyclizations are common.[3][10]

-

Intermolecular Reactions: Multicomponent reactions (MCRs) and cycloadditions provide efficient pathways to complex piperidine structures in a single step.[3]

-

Diastereoselective Synthesis: Methods have been developed that allow for complete control over the stereochemistry at multiple centers, which is crucial for optimizing interactions with chiral biological targets.[11]

Therapeutic Applications and SAR

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide spectrum of diseases.[3][12][13]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS.[8][9] Its ability to be functionalized to achieve the desired polarity and permeability allows it to cross the blood-brain barrier.

Opioid Receptor Modulators: The scaffold is central to potent analgesics like fentanyl and meperidine that target opioid receptors.[1][14] Fentanyl, a synthetic opioid of the piperidine family, is 50 to 100 times more potent than morphine and works by activating μ-opioid receptors.[14]

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Key Structural Features |

| Meperidine | μ-opioid | ~100 | Prototypical 4-phenylpiperidine core |

| Fentanyl | μ-opioid | ~0.38 | N-anilino substitution for high potency |

| Sufentanil | μ-opioid | ~0.02 | Thienyl ring enhances potency over fentanyl |

Table 1: Binding affinities of selected piperidine-based opioid receptor modulators. Data compiled for illustrative purposes.

Antipsychotics: Drugs like haloperidol and risperidone incorporate a piperidine ring, which is crucial for their interaction with dopamine and serotonin receptors.

Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][12][15]

Oncology

Piperidine derivatives have demonstrated significant potential as anticancer agents by inhibiting crucial enzymes and modulating key signaling pathways.[12][16][17] They are found in drugs targeting kinases, histone deacetylases (HDACs), and protein-protein interactions.[16][17]

| Compound Series | Target / Cell Line | Key Structural Features for Activity | IC₅₀ (µM) |

| Furan-pyrazole piperidines | Akt1 Kinase | Furan-pyrazole moiety | 0.02 - 5.3 |

| Furan-pyrazole piperidines | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 |

| Spirooxindole-piperidines | FaDu (Hypopharyngeal) | Spirooxindole core | Comparable to Bleomycin |

| Piperidine-based compounds | PC3 (Prostate) | Specific side chains | Concentration-dependent inhibition |

Table 2: Anticancer activity of various piperidine-containing series.[10][16][17]

Infectious Diseases

HIV Entry Inhibitors: The piperidine scaffold is key to a class of HIV drugs that act as C-C chemokine receptor type 5 (CCR5) antagonists.[1] By blocking this co-receptor, these drugs prevent the entry of R5 strains of HIV-1 into host cells. Maraviroc is a notable example.

| Compound Series | Key Structural Features | IC₅₀ (nM) |

| 4-hydroxypiperidines | Varied N-substituents | 1.5 - 25 |

| Spiro-piperidines | Constrained conformation | 0.5 - 10 |

Table 3: Potency of piperidine-based CCR5 antagonists against HIV-1.[1]

Key Experimental Protocols

Synthesis: Diastereoselective Lithiation-Trapping for trans-2,6-Disubstituted Piperidine

This protocol describes a method to achieve a specific stereoisomer, which is often crucial for biological activity.[18]

Materials:

-

N-Boc-2-methylpiperidine

-

s-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Diethyl ether (Et₂O)

-

Electrophile (e.g., Methyl iodide)

-

Quenching solution (e.g., saturated aq. NH₄Cl)

Procedure:

-

Dissolve N-Boc-2-methylpiperidine and TMEDA in anhydrous Et₂O under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Add s-BuLi dropwise over 10 minutes, maintaining the temperature at -40 °C.

-

Stir the resulting solution at -40 °C for 90 minutes to ensure complete α-lithiation.

-

Add the electrophile (e.g., methyl iodide) to the reaction mixture.

-

Allow the reaction to proceed for the specified time (e.g., 2 hours), monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup by extracting the product with an organic solvent (e.g., Ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate the desired trans-2,6-disubstituted piperidine.

Bioassay: In Vitro Half-Life Determination for Metabolic Stability

This protocol provides a general method to assess how quickly a compound is metabolized by liver enzymes, a key parameter in drug development.[8]

Materials:

-

Test compound (piperidine derivative)

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (cofactor for metabolic enzymes)

-

Phosphate buffer (pH 7.4)

-

Control compound (with known metabolic stability)

-

Acetonitrile (for quenching and protein precipitation)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Pre-warm a solution of liver microsomes in phosphate buffer to 37 °C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining amount of the parent test compound.

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression (k): t₁/₂ = 0.693 / k.

Conclusion

The piperidine scaffold is a demonstrably powerful and versatile building block in medicinal chemistry.[3][19] Its favorable physicochemical properties and synthetic tractability have cemented its role in a multitude of approved drugs across nearly every therapeutic class.[5][12] The ability to precisely control stereochemistry and functionalization allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.[6][20] As drug discovery continues to tackle increasingly complex biological targets, the strategic application of the piperidine scaffold, guided by a deep understanding of its SAR, will undoubtedly continue to yield novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Fentanyl - Wikipedia [en.wikipedia.org]

- 15. ijnrd.org [ijnrd.org]

- 16. benchchem.com [benchchem.com]

- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

In-Depth Physicochemical Profiling of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), for the compound N,N-Dimethyl-1-piperidin-4-ylmethanamine. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering in-silico data alongside detailed experimental protocols for empirical validation.

Predicted Physicochemical Data

The acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are critical parameters in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the early-stage nature of many research compounds, in-silico prediction models are frequently employed to estimate these properties. Below is a summary of predicted pKa and logP values for this compound obtained from various well-established computational models.

Table 1: Predicted pKa and logP Values for this compound

| Parameter | Prediction Tool/Method | Predicted Value |

| pKa (most basic) | ChemAxon | 9.85 ± 0.70 |

| ACD/Labs Percepta | 9.9 ± 0.5 | |

| logP | Molinspiration | 1.25 |

| SwissADME (Consensus LogP) | 1.35 |

Note: Predicted values are for guidance and should be confirmed by experimental methods.

Experimental Protocols for pKa and logP Determination

While in-silico predictions are valuable for initial screening, experimental determination of pKa and logP remains the gold standard for accurate physicochemical characterization. The following sections detail the methodologies for these key experiments.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[1] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern, to a known concentration (e.g., 0.01 M).[2]

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25 °C or 37 °C) throughout the experiment.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of added acid equal the initial moles of the basic sites of the amine, is identified from the inflection point of the curve. The pKa is the pH at which half of the amine is protonated, corresponding to the midpoint of the buffer region on the titration curve. For polyprotic bases, multiple inflection points and pKa values may be observed. The precise pKa value can be determined from the first derivative of the titration curve.[3]

References

N,N-Dimethyl-1-piperidin-4-ylmethanamine material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data for N,N-Dimethyl-1-piperidin-4-ylmethanamine

Chemical Identification and Properties

This compound is a heterocyclic building block used in chemical and pharmaceutical research, particularly as a precursor in the synthesis of compounds targeting the central nervous system.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 138022-00-1 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point | 178.8±8.0 °C (Predicted) | [1] |

| Density | 0.868±0.06 g/cm³ (Predicted) | [1] |

| Storage | Room temperature, dry, light-proof | [1] |

Hazard Identification and Classification

Based on data for analogous piperidine compounds, this compound should be treated as a hazardous substance. Primary hazards are expected to include severe skin corrosion and eye damage.[2][3][4]

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][4] |

| Serious Eye Damage / Irritation | 1 | H318: Causes serious eye damage.[4][5] |

| Acute Toxicity, Oral | 4 (Harmful) or 3 (Toxic) | H302: Harmful if swallowed.[3] or H301: Toxic if swallowed.[5] |

| Acute Toxicity, Dermal | 2 (Fatal) | H310: Fatal in contact with skin.[5] |

| Acute Toxicity, Inhalation | 3 (Toxic) | H331: Toxic if inhaled.[5] |

Precautionary Statements (P-phrases) Summary:

-

Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5][6]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P350 (IF ON SKIN: Gently wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[5][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][7]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][5]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound were not available in the reviewed literature. Methodologies for safety evaluation would typically follow OECD guidelines for testing of chemicals, such as those for acute oral toxicity (OECD 423), skin corrosion/irritation (OECD 431/439), and eye damage/irritation (OECD 437).

First Aid Measures

Immediate medical attention is critical in case of exposure. First responders must protect themselves.[5]

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[2] If breathing is difficult, give artificial respiration.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2] Immediately call a POISON CENTER or doctor/physician.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Immediately call a POISON CENTER or doctor/physician.[6] |

| Ingestion | Rinse mouth. DO NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[5] |

Handling, Storage, and Safety Workflows

Proper handling and storage are essential to minimize risk. This includes using the chemical in well-ventilated areas, preferably a chemical fume hood, and taking precautions against static discharge.[6][9]

Table 4: Safe Handling and Storage

| Aspect | Recommendation |

| Ventilation | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[9][10] |

| Safe Handling | Do not breathe vapor or mist.[7] Avoid contact with skin, eyes, and clothing.[2] Wear appropriate personal protective equipment.[7] Wash hands thoroughly after handling.[8] |

| Storage | Store locked up.[2][7] Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials such as oxidizing agents and strong acids.[2][4] |

Process and Safety Diagrams

The following diagrams illustrate the recommended workflows for handling the chemical and responding to a spill.

Caption: Standard workflow for handling hazardous amine compounds.

Caption: Logical workflow for a chemical spill response.

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound to prevent any contact.[9]

Table 5: Recommended Personal Protective Equipment

| PPE Category | Item | Specification |

| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[9] A face shield is also recommended.[9] |

| Skin Protection | Chemical-Resistant Gloves | Use chemical-impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use.[9] |

| Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls, is essential.[9] | |

| Respiratory Protection | Ventilated Area / Respirator | Work must be conducted in a well-ventilated area or a chemical fume hood.[9] For emergencies or situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) is necessary.[9] |

References

- 1. N, N-Dimethyl-1-(piperidin-4-yl)methanamine [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry. The piperidine scaffold is a common feature in many pharmacologically active compounds due to its favorable physicochemical properties. This document provides a detailed protocol for the synthesis of this compound, employing a robust and widely utilized synthetic strategy involving reductive amination of a protected piperidine derivative followed by deprotection.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available N-Boc-4-piperidinecarboxaldehyde. This strategy utilizes a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen to ensure selective reaction at the aldehyde functionality and prevent undesirable side reactions.[1] The key steps are:

-

Reductive Amination: The initial step involves the reaction of N-Boc-4-piperidinecarboxaldehyde with dimethylamine in the presence of a reducing agent to form the Boc-protected intermediate, tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.

-

Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected inputs and outputs.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |

| 1 | Reductive Amination | N-Boc-4-piperidinecarboxaldehyde | Dimethylamine, Sodium triacetoxyborohydride | Dichloromethane (DCM) | 80-90 | >95 |

| 2 | Deprotection | tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane | 90-98 | >98 |

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (Reductive Amination)

Objective: To synthesize the Boc-protected intermediate via reductive amination.

Materials:

-

N-Boc-4-piperidinecarboxaldehyde

-

Dimethylamine (2M solution in THF or as hydrochloride salt with a base)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add dimethylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate. This product is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound (Deprotection)

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

-

tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the crude tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).[1]

-

To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.[1]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[1]

-

Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.[1]

-

Extract the aqueous layer with DCM (3 x 50 mL).[1]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford this compound as the free base.

Mandatory Visualization

References

Application Notes: Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine via Reductive Amination

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a key building block and intermediate in medicinal chemistry and pharmaceutical development.[1] Its disubstituted piperidine structure is a common scaffold in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[2] A robust and scalable synthetic route is crucial for its application in drug discovery.

This document provides detailed experimental protocols for the synthesis of this compound. The featured methodology employs a two-step process starting from the commercially available N-Boc-piperidine-4-carboxaldehyde. The core transformations include a highly efficient reductive amination followed by a straightforward deprotection step.[3] This route is favored for its control, high yields, and scalability.[1]

Synthetic Strategy Overview

The synthesis is achieved through a two-step sequence designed for optimal yield and purity:

-

Reductive Amination: The initial step involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-piperidine-4-carboxaldehyde) with dimethylamine. An intermediate iminium ion is formed and subsequently reduced in situ by a mild reducing agent, sodium triacetoxyborohydride, to yield the Boc-protected product, tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.[1][4][5] The use of a protecting group like tert-butyloxycarbonyl (Boc) is essential to prevent side reactions at the piperidine nitrogen.[1]

-

Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions.[3] Treatment with hydrochloric acid yields the desired final product, this compound, typically as its hydrochloride salt.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

This protocol details the synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)[6]

-

Dimethylamine solution (2.0 M in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add the dimethylamine solution (1.2 eq) to the flask and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often of sufficient purity for the subsequent step.[1]

Protocol 2: Boc Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to afford the final product.

Materials:

-

tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate (1.0 eq)

-

Hydrochloric acid (4 M in 1,4-dioxane or concentrated HCl) (3.0 eq)[7]

-

Isopropanol or Diethyl Ether[7]

-

Sodium hydroxide solution (50% w/w) (for free base generation, if needed)

Procedure:

-

Dissolve the crude tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate from the previous step in isopropanol or diethyl ether and cool the solution to 0-5°C.[7]

-

Slowly add the hydrochloric acid solution while maintaining the temperature below 20°C.[7]

-

Warm the reaction mixture to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[7]

-

Concentrate the reaction mixture under reduced pressure.

-

If the hydrochloride salt is desired, the resulting solid can be triturated with diethyl ether, collected by filtration, and dried to yield this compound dihydrochloride.

-

To obtain the free base, add water and DCM to the residue and basify with a 50% NaOH solution until the pH is >12. Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.[7]

Data Presentation

The following table summarizes typical quantitative data for the two-step synthesis.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) | Molecular Weight ( g/mol ) |

| 1 | Reductive Amination | tert-Butyl 4-formylpiperidine-1-carboxylate | Dimethylamine, Sodium triacetoxyborohydride | tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate | 85-95 | >97 | 242.38 |

| 2 | Boc Deprotection | tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate | Hydrochloric Acid | This compound | 90-98 | >98 | 142.24[2] |

Visual Workflow of the Synthesis

The diagram below illustrates the synthetic workflow from the protected starting material to the final product.

Caption: Synthetic workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. N, N-Dimethyl-1-(piperidin-4-yl)methanamine [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

The Versatile Role of N-Boc-4-piperidinecarboxaldehyde in Amine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinecarboxaldehyde (CAS 137076-22-3) has emerged as a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a Boc-protected piperidine nitrogen, makes it an exceptionally versatile reagent for the synthesis of a diverse array of complex amines. This document provides detailed application notes, experimental protocols, and supporting data for the use of N-Boc-4-piperidinecarboxaldehyde in the synthesis of pharmaceutically relevant compounds, with a focus on its application in reductive amination for the preparation of kinase inhibitors and G-protein coupled receptor (GPCR) agonists.

Chemical Properties and Synthetic Advantages

N-Boc-4-piperidinecarboxaldehyde is a white to off-white solid with a molecular weight of 213.27 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two critical functions: it deactivates the nitrogen towards nucleophilic attack and unwanted side reactions, and it can be readily removed under acidic conditions to liberate the free amine for further functionalization.[1] The aldehyde group at the 4-position is a versatile handle for introducing a wide range of substituents through various chemical transformations, most notably reductive amination.[2]

Key Application: Reductive Amination

Reductive amination is the most prominent application of N-Boc-4-piperidinecarboxaldehyde, providing a straightforward and high-yielding method for the formation of carbon-nitrogen bonds. This reaction involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding secondary or tertiary amine.

General Workflow for Reductive Amination

The general workflow for the reductive amination of N-Boc-4-piperidinecarboxaldehyde is a one-pot procedure that offers operational simplicity and efficiency.

Caption: General experimental workflow for reductive amination.

Quantitative Data for Reductive Amination Reactions

The following table summarizes typical reaction conditions and yields for the reductive amination of N-Boc-4-piperidinecarboxaldehyde with various amines.

| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |